Disodium succinate

Catalog No.
S526315
CAS No.
150-90-3
M.F
C4H4Na2O4
M. Wt
162.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disodium succinate

CAS Number

150-90-3

Product Name

Disodium succinate

IUPAC Name

disodium;butanedioate

Molecular Formula

C4H4Na2O4

Molecular Weight

162.05 g/mol

InChI

InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2

InChI Key

ZDQYSKICYIVCPN-UHFFFAOYSA-L

SMILES

C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

Butanedioic acid, disodium salt; CCRIS 3700; CCRIS-3700; CCRIS3700; Disodium succinate; Jantaran sodny; Soduxin; Disodium succinate; Disodium butanedioate;

Canonical SMILES

C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Description

The exact mass of the compound Disodium succinate is 161.9905 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Food Science

  • Disodium succinate contributes to the umami taste found in certain foods, particularly seafood [GlpBio, Disodium succinate | Cas# 150-90-3, ]. Researchers are investigating its taste characteristics and interactions with other flavor compounds to optimize its use in food formulations [GlpBio, Disodium succinate | Cas# 150-90-3, ].

Biomaterials

  • Disodium succinate, as a component of succinate-alginate films, shows promise in promoting angiogenesis, the growth of new blood vessels [GlpBio, Disodium succinate | Cas# 150-90-3, ]. Researchers are exploring its potential application in designing biocompatible coatings for bone-interfacing implants [GlpBio, Disodium succinate | Cas# 150-90-3, ].

Disodium succinate is a sodium salt derived from succinic acid, characterized by the chemical formula C₄H₄Na₂O₄. It exists in two forms: anhydrous (CAS number 150-90-3) and hexahydrate (CAS number 6106-21-4). The hexahydrate form, which contains six molecules of water, is more commonly used in food applications. This compound is recognized for its flavor-enhancing properties, particularly in seafood dishes, where it contributes to the umami taste profile. Disodium succinate is soluble in water and dissociates to release two sodium ions, with pKa values of 4.2 and 5.6, indicating its behavior as a weak diprotic acid .

Umami taste enhancement

Disodium succinate interacts with taste receptors on the tongue, particularly those for umami, leading to a perception of savoriness []. The exact mechanism is still under investigation.

Potential anti-anxiety effects

Studies suggest disodium succinate might influence neurotransmitter activity in the brain, potentially leading to anxiolytic (anxiety-reducing) effects. However, the specific mechanism requires further research [].

Disodium succinate is generally considered safe for consumption in the amounts typically used in food []. However, limited data exists on its potential hazards at high doses. It's recommended to follow usage guidelines set by regulatory bodies.

Due to its structure. It can undergo hydrolysis in aqueous solutions, releasing succinic acid and sodium ions. The compound can also be involved in the dehydrogenation process to yield fumaric acid. Additionally, disodium succinate acts as an intermediate in the tricarboxylic acid cycle, where it is converted to fumarate through the action of succinate dehydrogenase .

The general reaction for the formation of disodium succinate from succinic acid and sodium hydroxide or sodium carbonate can be summarized as follows:

Succinic Acid+2NaOHDisodium Succinate+2H2O\text{Succinic Acid}+2\text{NaOH}\rightarrow \text{Disodium Succinate}+2\text{H}_2\text{O}

Disodium succinate exhibits several biological activities due to its role as a metabolite in cellular respiration. It is a key intermediate in the tricarboxylic acid cycle, which is essential for energy production in aerobic organisms. Research indicates that increased levels of succinate can influence cellular signaling pathways by inhibiting certain dioxygenases, which are involved in histone and DNA modifications. This can lead to alterations in gene expression and potentially affect cell growth and differentiation .

Moreover, disodium succinate has been shown to possess antioxidant properties and may help mitigate oxidative stress within cells . Its role as a flavor enhancer also suggests potential impacts on appetite regulation and food intake.

Disodium succinate can be synthesized through several methods:

  • Neutralization Reaction:
    • Reactants: Succinic acid and sodium hydroxide or sodium carbonate.
    • Process: The reactants are mixed under controlled conditions, typically at elevated temperatures (around 65 °C), allowing for complete neutralization.
    • Outcome: The product is filtered, decolorized, and then spray-dried into a powder form .
  • Biotechnological Production:
    • Disodium succinate can also be produced via microbial fermentation processes using renewable resources like food waste, where specific bacteria convert sugars into succinic acid, which can then be neutralized with sodium hydroxide .

Disodium succinate has various applications across different industries:

  • Food Industry: Primarily used as a flavor enhancer in sauces, instant noodles, canned seafood, and other processed foods. Its ability to enhance umami flavor makes it particularly valuable in culinary applications .
  • Pharmaceuticals: It serves as an excipient or stabilizer in drug formulations due to its solubility properties.
  • Agriculture: Utilized as a component in fertilizers and soil amendments due to its role in metabolic processes.

Studies on disodium succinate have focused on its interactions with biological systems and other chemicals:

  • Toxicity Assessments: Research indicates that disodium succinate has low toxicity levels; for instance, chronic toxicity tests on aquatic organisms such as Daphnia magna showed no adverse effects at concentrations up to 95.2 mg/L .
  • Metabolic Interactions: As a metabolite in the tricarboxylic acid cycle, disodium succinate's interaction with enzymes like succinate dehydrogenase highlights its importance in cellular metabolism and energy production .

Disodium succinate shares similarities with other compounds derived from succinic acid or related structures. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Monosodium SuccinateC₄H₅NaO₄Contains only one sodium ion; less effective as a flavor enhancer compared to disodium form.
Succinic AcidC₄H₆O₄A weak diprotic acid; not used directly as a flavor enhancer but serves as a precursor for disodium succinate.
Sodium ButyrateC₄H₇NaO₂A short-chain fatty acid; primarily used for gut health rather than flavor enhancement.
Potassium SuccinateC₄H₄K₂O₄Similar structure but contains potassium ions; used in some specialized applications but less common than sodium salts.

Disodium succinate stands out due to its dual sodium content, enhancing its solubility and effectiveness as a flavor enhancer compared to monosodium variants. Its applications extend beyond food into pharmaceuticals and agriculture, showcasing its versatility.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

White solid; [Reference #1]

Hydrogen Bond Acceptor Count

4

Exact Mass

161.99049717 g/mol

Monoisotopic Mass

161.99049717 g/mol

Heavy Atom Count

10

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V8ZGC8ISR3

GHS Hazard Statements

Aggregated GHS information provided by 172 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 130 of 172 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 42 of 172 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

150-90-3

Use Classification

Food additives -> Flavoring Agents
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Buffering; Surfactant

General Manufacturing Information

Butanedioic acid, sodium salt (1:2): ACTIVE
Butanedioic acid, sodium salt (1:?): ACTIVE

Dates

Modify: 2023-08-15
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